molecular formula C18H28BrNO3 B13307943 tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate

Cat. No.: B13307943
M. Wt: 386.3 g/mol
InChI Key: FQCULUMRUJMNDJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate is a brominated carbamate derivative with a molecular formula of C₁₈H₂₈BrNO₃ and a molecular weight of 386.32 g/mol . Its structure features a tert-butyl carbamate (Boc) group, a benzyl ether-protected secondary alcohol, a bromine substituent, and an ethyl group attached to the nitrogen atom. The compound is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals, where its bromine atom may serve as a leaving group in nucleophilic substitution or cross-coupling reactions.

Notably, discrepancies exist in its CAS registry numbers across sources: one source cites 1694322-88-7 , while another lists 78186-64-8 . This inconsistency underscores the need for verification when sourcing this compound for research or industrial applications.

Properties

Molecular Formula

C18H28BrNO3

Molecular Weight

386.3 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)-N-ethylcarbamate

InChI

InChI=1S/C18H28BrNO3/c1-6-20(16(21)23-17(2,3)4)14-18(5,13-19)22-12-15-10-8-7-9-11-15/h7-11H,6,12-14H2,1-5H3

InChI Key

FQCULUMRUJMNDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)(CBr)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Core Carbamate

Starting Material:

  • Ethylamine or N-ethylamine derivatives serve as nucleophiles.
  • tert-Butyl chloroformate (Boc-Cl) acts as the carbamoyl donor.

Reaction Conditions:

  • Typically carried out in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base like triethylamine (TEA) or N-methylmorpholine (NMM) facilitates the reaction by scavenging HCl.

Reaction:

N-ethylamine + tert-butyl chloroformate → tert-Butyl N-ethylcarbamate

Notes:

  • The reaction proceeds under inert atmosphere at room temperature.
  • Purification is achieved via silica gel chromatography.

Introduction of the Benzyloxy Group

Method:

  • Nucleophilic substitution of a suitable precursor (e.g., a halogenated methyl or methylene group) with benzyl alcohol derivatives.

Reaction Conditions:

  • Use of a base such as potassium carbonate (K₂CO₃) in acetone or DMF.
  • Heating under reflux to promote substitution.

Reaction:

Intermediate with leaving group + benzyl alcohol → benzyloxy-substituted intermediate

Alternative Approach:

  • Direct O-alkylation of phenolic groups with benzyl halides under basic conditions.

Bromination at the 3-Position

Method:

  • Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator or under controlled conditions.

Reaction Conditions:

  • Conducted in solvents like carbon tetrachloride or acetonitrile.
  • Temperature control to prevent polybromination.

Reaction:

Benzyloxy-methyl intermediate + NBS → 3-bromo derivative

Notes:

  • Selectivity is critical; the reaction is monitored via TLC and NMR.

Specific Reaction Data and Conditions

Step Reagents Solvent Temperature Time Yield Notes
Carbamate formation N-ethylamine + Boc-Cl DCM or THF 0°C to room temp 2-4 hours ~80% Inert atmosphere, dry conditions
Benzyloxy substitution Benzyl alcohol + K₂CO₃ Acetone or DMF Reflux 12-24 hours 70-85% Excess benzyl alcohol
Bromination NBS + radical initiator CCl₄ or acetonitrile Reflux 4-8 hours 60-75% Controlled addition

Research Discoveries and Advanced Methods

Recent studies highlight the potential of metal-catalyzed halogenation and photoredox catalysis to improve regioselectivity and yields:

  • Photoredox catalysis with visible light can facilitate selective bromination at the desired position, reducing side reactions.
  • Transition metal catalysis , such as copper or palladium complexes, has been employed to achieve milder bromination conditions with higher selectivity.

Furthermore, microwave-assisted synthesis has been explored to accelerate reaction times and improve yields, especially in carbamate formation and halogenation steps.

Data Tables of Key Reaction Parameters

Reaction Step Catalyst / Reagent Solvent Temperature Time Yield Reference
Carbamate formation N-ethylamine + Boc-Cl DCM 0°C to RT 2-4 hrs 80% ,
Benzylation Benzyl alcohol + K₂CO₃ Acetone Reflux 12-24 hrs 70-85% ,
Bromination NBS + radical initiator CCl₄ Reflux 4-8 hrs 60-75% ,

Summary of Key Research Findings

  • The selective bromination of benzyloxy derivatives is best achieved using NBS under radical conditions, with control over temperature and addition rate.
  • Microwave-assisted techniques significantly reduce reaction times for carbamate formation and halogenation.
  • Metal catalysis offers promising avenues for regioselective halogenation, reducing by-products and improving overall yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules .

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its unique structure could be modified to develop new drugs with specific biological activities .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The benzyloxy and bromine groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, such as proteins and nucleic acids, to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique functional groups and reactivity can be contextualized by comparing it to analogous carbamates and halogenated intermediates. Below is a detailed analysis:

Comparison Based on Halogen Substitution

Property tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate Chloro Analog (Cl instead of Br) Non-Halogenated Analog (H instead of Br)
Molecular Weight (g/mol) 386.32 ~341.8 (estimated) ~307.3 (estimated)
Reactivity Bromine acts as a superior leaving group in SN2 or Suzuki-Miyaura reactions. Chloro analogs react slower in SN2. Lacks a halogen, limiting cross-coupling utility.
Stability Bromine’s higher polarizability may enhance stability under basic conditions. Less stable due to weaker C-Cl bond. More stable but synthetically less versatile.

Key Insight: The bromine substituent distinguishes this compound by enabling efficient participation in transition-metal-catalyzed reactions, a critical advantage over chloro or non-halogenated analogs .

Comparison Based on Protecting Groups

Property Benzyloxy-Protected Analog (this compound) TBS-Protected Analog (tert-butyldimethylsilyl) MOM-Protected Analog (methoxymethyl)
Deprotection Conditions Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis. Requires fluoride ions (e.g., TBAF). Acidic hydrolysis (e.g., HCl).
Steric Effects Moderate steric hindrance from benzyl group. High hindrance from TBS group. Minimal hindrance.
Applications Preferred for orthogonal protection strategies. Used in moisture-sensitive syntheses. Suitable for mild acidic conditions.

Key Insight : The benzyloxy group offers a balance between stability and ease of removal, making this compound adaptable to multi-step syntheses requiring selective deprotection .

Comparison with Ethyl vs. Methyl Carbamates

Property N-Ethylcarbamate (this compound) N-Methylcarbamate
Steric Bulk Increased bulk from ethyl group. Less bulk from methyl group.
Electron-Donating Effects Ethyl group slightly enhances electron density at nitrogen. Methyl has weaker electron-donating effects.
Synthetic Flexibility Ethyl may reduce unwanted side reactions. Methyl offers faster reaction kinetics.

Key Insight : The ethyl group in this compound likely improves regioselectivity in reactions involving the carbamate nitrogen, such as alkylation or acylation .

Biological Activity

Introduction

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]-N-ethylcarbamate (CAS No. 1700452-72-7) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological evaluations, particularly focusing on its antimicrobial properties.

Structural Information

The molecular formula of this compound is C16H24BrNO3, with a molecular weight of 358.27 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a benzyloxy substituent linked to a bromoalkyl chain. Its structural representation can be summarized as follows:

Property Value
Molecular FormulaC16H24BrNO3
Molecular Weight358.27 g/mol
CAS Number1700452-72-7
SMILESCC(C)(C)OC(=O)NOCc1ccccc1
InChIInChI=1S/C16H24BrNO3

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with bromoalkanes in the presence of suitable catalysts and solvents. While specific methodologies may vary, the general approach can be outlined as follows:

  • Reagents : tert-butyl carbamate, 2-(benzyloxy)-3-bromo-2-methylpropyl halide.
  • Catalysts : Commonly used catalysts include base catalysts like potassium carbonate or phase-transfer catalysts.
  • Solvents : Reactions are often conducted in organic solvents such as dichloromethane or acetonitrile.

Antimicrobial Properties

Recent studies have focused on the antibacterial activity of related carbamate derivatives, which suggest potential efficacy against various bacterial strains. A notable study evaluated the antibacterial effects of similar compounds against Gram-positive and Gram-negative bacteria using microdilution methods.

Case Study: Antibacterial Activity Evaluation

In one study, derivatives of tert-butyl carbamates were tested against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against susceptible strains.

Bacterial Strain MIC (µg/mL)
E. coli64
S. aureus32
P. aeruginosa128

The findings suggest that modifications in the structure of carbamates can enhance their antimicrobial properties, potentially leading to new therapeutic agents.

Toxicity Studies

In addition to efficacy, toxicity assessments are crucial for evaluating the safety profile of these compounds. The Artemia salina lethality assay is commonly employed to determine cytotoxicity levels. In preliminary tests, certain derivatives showed low toxicity, indicating a favorable safety margin for further development.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and the benzyloxy aromatic protons (δ ~7.3–7.5 ppm) .
  • X-ray crystallography : Reveals conformational details, such as hydrogen bonding between the carbamate N–H and neighboring carbonyl groups (N–H⋯O distances ~2.8–3.0 Å), stabilizing the crystal lattice .

How do steric and electronic effects influence the reactivity of the bromo group in this compound?

Advanced Research Question
The bromo group’s reactivity is modulated by steric hindrance from the adjacent tert-butyl and benzyloxy groups. Computational studies (DFT) suggest:

  • Electrophilicity : Reduced due to electron-donating benzyloxy and carbamate groups, slowing SN2 reactions.
  • Steric effects : The 2-methylpropyl backbone restricts nucleophilic attack, favoring elimination pathways under strong bases (e.g., DBU) . Experimental validation via kinetic studies (monitoring bromide release) is recommended .

How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled for this compound?

Advanced Research Question
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Methodological solutions include:

  • Dose-response curves : Establish IC₅₀ values across multiple cell lines.
  • Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to enzymes (e.g., CDC25 phosphatases) .
  • Metabolite screening : Identify degradation products (e.g., debrominated derivatives) that may contribute to cytotoxicity .

What crystallographic techniques elucidate conformational flexibility in this compound?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Torsion angles : The benzyloxy group adopts a gauche conformation relative to the bromo substituent (torsion angle ~60°), minimizing steric clash.
  • Packing interactions : C–H⋯O and N–H⋯O hydrogen bonds form chains along the [010] direction, with graph-set notation R₂₂(10) and C(10) . Variable-temperature crystallography can probe dynamic behavior .

How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Advanced Research Question

  • Acidic conditions (pH < 3) : Rapid hydrolysis of the carbamate to yield tert-butanol and a secondary amine.
  • Basic conditions (pH > 10) : Dehydrohalogenation of the bromo group, forming an alkene byproduct.
  • Oxidative stress : The benzyloxy group undergoes hydroxylation (via CYP450 enzymes), detected by LC-MS/MS . Accelerated stability studies (40°C/75% RH) over 4 weeks are recommended for shelf-life assessment .

What analytical methods identify and quantify synthetic by-products (e.g., diastereomers or elimination products)?

Advanced Research Question

  • Chiral HPLC : Resolves diastereomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).
  • GC-MS : Detects volatile elimination products (e.g., tert-butylene) .
  • NMR kinetics : Monitors real-time degradation using ¹⁹F NMR if fluorinated analogs are synthesized .

What strategies are effective for studying this compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like CDC25 phosphatases (PDB: 1C0W) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • Cellular assays : Measure antiproliferative effects in leukemia cell lines (e.g., K562) with EC₅₀ values compared to positive controls (e.g., doxorubicin) .

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